Leucomycin V, 3-acetate 4B-butanoate

Ribosome binding kinetics Macrolide mechanism of action Antibiotic target engagement

For labs studying macrolide-ribosome interactions, inconsistent potency due to complex composition variability is a critical issue. Josamycin (Leucomycin V, 3-acetate 4B-butanoate) eliminates this variable as a purified, well-characterized single component. • Defined ribosomal binding kinetics: Kd = 5.5 nM, bound-state residence time = 3 hours (vs. erythromycin's 2 minutes). • Superior pH stability with a predictable degradation pathway (reversible isomerization followed by mycarose cleavage). • Incomplete cross-resistance profile: effective against certain erythromycin-resistant S. aureus strains (MIC 0.8-3.1 µg/mL). • Unambiguous authentication via melting point (130-133°C), pKa (7.1), specific optical rotation ([α]D25 -70°), and UV λmax (232 nm).

Molecular Formula C41H67NO15
Molecular Weight 814.0 g/mol
Cat. No. B8205485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucomycin V, 3-acetate 4B-butanoate
Molecular FormulaC41H67NO15
Molecular Weight814.0 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C
InChIInChI=1S/C41H67NO15/c1-11-15-31(46)55-39-26(5)52-33(22-41(39,7)49)56-36-25(4)53-40(35(48)34(36)42(8)9)57-37-28(18-19-43)20-23(2)29(45)17-14-12-13-16-24(3)51-32(47)21-30(38(37)50-10)54-27(6)44/h12-14,17,19,23-26,28-30,33-40,45,48-49H,11,15-16,18,20-22H2,1-10H3/b13-12-,17-14-/t23-,24-,25-,26+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
InChIKeyXVTMRUKLMXPAKO-MHHZUAJJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 150 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Josamycin: Structural Identity & Physicochemical Profile


Leucomycin V, 3-acetate 4B-butanoate (CAS 16846-24-5), also known as josamycin or leucomycin A3, is a 16-membered macrolide antibiotic produced by fermentation of Streptomyces narbonensis var. josamyceticus [1]. This compound is characterized by a 16-membered lactone ring bearing an acetoxy group at the C3 position and an isovaleryloxy group at the C4″ position [2]. With a molecular formula of C42H69NO15, a molecular weight of 827.99 g/mol, a pKa of 7.1 (in 40% aqueous methanol), and a specific optical rotation of [α]D25 -70° (c = 1 in ethanol), this compound exhibits well-defined physicochemical properties that distinguish it from related 14-membered macrolides such as erythromycin [3].

16-membered macrolide comparator for target engagement studies
Ribosome binding kinetics assay context
pH-stable macrolide for formulation stability research

Why Josamycin Substitution Fails


Interchangeability among macrolide antibiotics is contraindicated by well-documented differences in chemical stability, ribosomal binding kinetics, and resistance susceptibility profiles. Leucomycin V, 3-acetate 4B-butanoate (josamycin) demonstrates superior pH stability compared to erythromycin A [1] and exhibits fundamentally distinct ribosomal binding kinetics, with a bound-state residency time approximately 90-fold longer than that of erythromycin (3 hours versus 2 minutes) [2]. Furthermore, cross-resistance studies reveal that certain erythromycin-resistant clinical isolates remain susceptible to josamycin [3], while comparative evaluations demonstrate that the leucomycin complex (kitasamycin) exhibits variability in component composition and potency, making the purified individual analogue essential for reproducible experimental outcomes . These distinctions render simple class-level substitution scientifically invalid for procurement decisions in both research and industrial settings.

Ribosome binding kinetics differ significantly from erythromycin; target engagement interpretation may shift
pH stability profile may not transfer from 14-membered macrolides; formulation research outcomes may differ
Cross-resistance pattern may differ; erythromycin-resistant strains do not predict josamycin susceptibility

Josamycin Quantitative Differentiation Evidence


Ribosomal Binding Kinetics vs. Erythromycin

Leucomycin V, 3-acetate 4B-butanoate (josamycin) demonstrates a markedly prolonged ribosomal occupancy compared to erythromycin in cell-free mRNA translation assays using Escherichia coli ribosomes. Kinetic analysis revealed that josamycin remains bound to the ribosome for an average of 3 hours, whereas erythromycin dissociates after only 2 minutes [1]. The equilibrium dissociation constant (KD) for josamycin was determined to be 5.5 nM, compared to 10.8 nM for erythromycin, indicating tighter binding affinity [1].

Ribosome Binding Kinetics
Head-to-head
Josamycin: 3 h vs Erythromycin: 2 min
Supports target engagement differentiation context
Cell-free E. coli translation system; KD 5.5 vs 10.8 nM
Ribosome binding kinetics Macrolide mechanism of action Antibiotic target engagement

pH Stability vs. Erythromycin A

Leucomycin V, 3-acetate 4B-butanoate (josamycin) exhibits enhanced stability compared to erythromycin A under both acidic and alkaline conditions. When degradation does occur at extreme pH, it proceeds through a defined pathway involving reversible isomerization followed by cleavage of the mycarose sugar moiety [1]. This contrasts with the more rapid acid-catalyzed degradation characteristic of erythromycin A, which undergoes intramolecular ketalization to form inactive spiroketal derivatives [1].

pH Stability
Head-to-head
Josamycin: reversible isomerization then mycarose cleavage vs Erythromycin A: intramolecular ketalization to spiroketals
Supports formulation stability research context
Qualitative comparison; no degradation rate ratio
Chemical stability Macrolide degradation pH-dependent stability

Cross-Resistance in Erythromycin-Resistant Staphylococci

Bacteriological studies comparing josamycin with erythromycin, leucomycin, oleandomycin, and spiramycin demonstrated that while cross-resistance exists among these macrolides, not all erythromycin-resistant strains exhibit resistance to josamycin. Specifically, some strains of erythromycin-resistant staphylococci were found resistant to josamycin, but other erythromycin-resistant strains remained susceptible [1]. This pattern mirrors the incomplete cross-resistance observed between erythromycin and leucomycin or spiramycin [1]. Against 96 clinical isolates of Staphylococcus aureus, the MIC of josamycin distributed similarly to that of leucomycin and midecamycin, with MIC values ranging from 0.8-3.1 μg/mL [2].

Cross-Resistance Pattern
Head-to-head
Josamycin MIC 0.8–3.1 µg/mL; retains activity against certain erythromycin-resistant S. aureus vs Erythromycin: incomplete cross-resistance observed
Supports resistance mechanism differentiation context
96 clinical S. aureus isolates; in vitro
Antibacterial susceptibility Cross-resistance Macrolide resistance mechanisms

In Vivo Efficacy in Murine Models

In mouse infection models, josamycin demonstrated therapeutic efficacy comparable to erythromycin against staphylococcal infections, while showing superior therapeutic effect compared to erythromycin, tetracycline, and chloramphenicol against streptococcal infections [1]. Additional murine systemic infection studies confirmed josamycin's protective efficacy against S. aureus, S. pyogenes, and S. pneumoniae with ED50 values of 206.8 mg/kg, 205 mg/kg, and 86.7 mg/kg, respectively [2].

In Vivo Protective Efficacy
Head-to-head
ED50: 206.8 mg/kg (S. aureus), 205 mg/kg (S. pyogenes), 86.7 mg/kg (S. pneumoniae)
Supports murine model response context
Reported higher protective effect vs erythromycin in streptococcal models
In vivo efficacy Murine infection model ED50 comparison

Physicochemical Differentiation Profile

Leucomycin V, 3-acetate 4B-butanoate (josamycin) possesses a defined set of physicochemical parameters that enable unambiguous identification and differentiation from other leucomycin components (A1, A4, A5, A6, A7, A8, A9). Key identifiers include: melting point 130-133°C (after drying under reduced pressure at 100°C for 5 hours), pKa 7.1 (in 40% aqueous methanol), specific optical rotation [α]D25 -70° (c = 1 in ethanol), and UV absorption maximum at 232 nm (E1%1cm 325) in 0.001N HCl [1]. The solubility profile shows very high solubility in methanol, ethanol, acetone, chloroform, ethyl acetate, dioxane, and acidic water, with solubility in butanol, ether, CCl4, benzene, and toluene, while being practically insoluble in water, petroleum ether, ligroin, and n-hexane [1].

Physicochemical Identity
Class-level
mp 130–133°C; pKa 7.1 (40% aq MeOH); [α]D25 -70° (c=1, EtOH); UV λmax 232 nm
Enables unambiguous compound identification
Distinguishes from other leucomycin components
Physicochemical characterization Compound identification Analytical reference standard

CYP3A4 Inhibition Profile

Cytochrome P450 interaction studies revealed that josamycin produces no time-dependent decreases in IC50 for CYP3A4, establishing that josamycin acts as neither a quasi-irreversible nor an irreversible cytochrome P450 inhibitor [1]. This metabolic interaction profile distinguishes josamycin from certain 14-membered macrolides such as erythromycin and clarithromycin, which are known to form inactive CYP3A4-metabolite complexes leading to mechanism-based inhibition [1].

CYP3A4 Inhibition
Class-level
No time-dependent IC50 shift; non-mechanism-based inhibitor
Supports metabolism interaction research context
Contrasts with erythromycin/clarithromycin
Drug metabolism Cytochrome P450 inhibition Drug-drug interaction potential

Josamycin Application Scenarios


Macrolide SAR with 16-Membered Comparator

For laboratories investigating the relationship between macrolide structure and ribosomal target engagement, Leucomycin V, 3-acetate 4B-butanoate (josamycin) provides a well-characterized 16-membered macrolide comparator with quantitative ribosomal binding data (KD = 5.5 nM, bound-state residence time = 3 hours) [1] that can be directly contrasted against 14-membered macrolides such as erythromycin (KD = 10.8 nM, bound-state residence time = 2 minutes) [1]. This enables rigorous analysis of how ring size and substitution pattern influence ribosomal occupancy duration and binding affinity.

Analytical Reference Standard Development

Quality control and analytical chemistry laboratories requiring a macrolide reference standard with unambiguous physicochemical identifiers can utilize Leucomycin V, 3-acetate 4B-butanoate based on its defined melting point (130-133°C), pKa (7.1), specific optical rotation ([α]D25 -70°), and UV absorption maximum (232 nm) [2]. These well-characterized parameters enable definitive compound authentication and purity assessment, distinguishing this specific leucomycin component from other co-occurring leucomycin complex members (A1, A4, A5, A6, A7, A8, A9) that lack equivalent standardized characterization data [2].

Macrolide Resistance Mechanism Studies

Researchers investigating the mechanistic basis of macrolide cross-resistance can employ Leucomycin V, 3-acetate 4B-butanoate (josamycin) as a critical comparator compound due to its documented incomplete cross-resistance pattern with erythromycin: certain erythromycin-resistant staphylococcal strains retain susceptibility to josamycin [3]. This distinct susceptibility profile, confirmed in studies of 96 clinical S. aureus isolates (josamycin MIC range 0.8-3.1 μg/mL) [4], makes josamycin essential for elucidating resistance mechanisms that differentially affect 14-membered versus 16-membered macrolides.

pH-Stable Formulation Development

For pharmaceutical development laboratories evaluating macrolide stability under acidic or alkaline conditions, Leucomycin V, 3-acetate 4B-butanoate (josamycin) offers demonstrated pH stability advantages over erythromycin A [5]. When degradation does occur at extreme pH, josamycin follows a defined pathway of reversible isomerization followed by mycarose cleavage [5], providing a predictable degradation profile suitable for stability-indicating analytical method development and formulation optimization studies.

Application
Selection Property
Validation Focus
Macrolide target engagement SAR studies
Ribosome binding residence time context
Ring-size effect on binding kinetics review
Analytical reference standard qualification
Physicochemical differentiation
Melting point, pKa, optical rotation review
Macrolide resistance mechanism studies
Cross-resistance pattern context
Susceptibility in erythromycin-resistant strains review
pH-stable macrolide formulation research
Chemical stability under pH extremes
Degradation pathway characterization

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